molecular formula C22H43NaO2 B7822287 sodium;docosanoate

sodium;docosanoate

Cat. No.: B7822287
M. Wt: 362.6 g/mol
InChI Key: CVYDEWKUJFCYJO-UHFFFAOYSA-M
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Description

Sodium docosanoate (C₂₂H₄₃NaO₂), also known as sodium behenate, is the sodium salt of docosanoic acid (behenic acid), a saturated very-long-chain fatty acid (VLCFA) with 22 carbon atoms. It is classified as an anionic surfactant and is utilized in industrial, cosmetic, and pharmaceutical formulations due to its emulsifying and stabilizing properties . Its molecular weight is 362.57 g/mol, with a melting point of 364.4°C and a density of 1.647 g/cm³ . In biological systems, docosanoate derivatives are studied for their roles in lipid metabolism, particularly in peroxisomal β-oxidation pathways .

Properties

IUPAC Name

sodium;docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDEWKUJFCYJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of myosin light chain 2 involves recombinant DNA technology. The gene encoding myosin light chain 2 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using various chromatographic techniques, such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of myosin light chain 2 follows a similar approach to the laboratory-scale preparation but on a larger scale. Large bioreactors are used to culture the host cells, and the protein is purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the protein.

Chemical Reactions Analysis

Types of Reactions

Myosin light chain 2 undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. Phosphorylation is a critical post-translational modification that regulates the activity of myosin light chain 2. This modification is catalyzed by specific kinases, such as myosin light chain kinase, and can be reversed by phosphatases.

Common Reagents and Conditions

    Phosphorylation: Myosin light chain kinase, ATP, magnesium ions.

    Dephosphorylation: Phosphatases, such as myosin phosphatase.

Major Products Formed

    Phosphorylation: Phosphorylated myosin light chain 2.

    Dephosphorylation: Dephosphorylated myosin light chain 2.

Scientific Research Applications

Chemical Applications

Surfactant and Emulsifying Agent
Sodium docosanoate is widely used as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it valuable in the formulation of various products, including detergents and cosmetics. In laboratory settings, it aids in stabilizing emulsions and dispersing hydrophobic substances in aqueous solutions.

Chemical Reactions
In synthetic organic chemistry, sodium docosanoate serves as a reagent in various reactions. It can facilitate the formation of lipid bilayers, which are crucial for studying membrane dynamics and interactions. Its role as a surfactant also extends to enhancing reaction kinetics by improving the solubility of reactants.

Biological Applications

Cell Culture Media
Sodium docosanoate is employed in cell culture media to support the growth of mammalian cells. It contributes to the lipid composition of the media, which is essential for cell membrane integrity and function. Additionally, it has been shown to influence cellular signaling pathways, thereby affecting cell proliferation and differentiation.

Lipid Bilayer Preparation
In biochemistry, sodium docosanoate is utilized for preparing lipid bilayers that mimic biological membranes. This application is critical for studying membrane-associated processes such as protein interactions and drug delivery mechanisms.

Medical Applications

Pharmaceutical Formulations
Sodium docosanoate is used as an excipient in pharmaceutical formulations. Its surfactant properties enhance drug solubility and bioavailability, making it a valuable component in drug delivery systems. Furthermore, it has been investigated for its potential role in targeting specific tissues or cells through lipid-based carriers.

Toxicological Studies
Research on sodium docosanoate has also focused on its safety profile. Toxicological studies indicate that it has a high oral LD50 value (greater than 2,000 mg/kg) in animal models, suggesting low acute toxicity . Long-term studies have shown no significant adverse effects at recommended dosages, reinforcing its safety for use in medical applications .

Industrial Applications

Cosmetics and Personal Care Products
In the cosmetic industry, sodium docosanoate is incorporated into formulations for its emulsifying properties. It helps stabilize creams and lotions, ensuring a smooth texture and consistent performance. Additionally, its moisturizing properties make it beneficial for skin care products.

Detergents and Lubricants
Sodium docosanoate finds applications in the production of detergents due to its ability to enhance cleaning efficacy through emulsification. In lubricants, it acts as an additive that improves performance by reducing friction between surfaces.

Case Study 1: Lipid Metabolism Modulation

A study investigated the effects of sodium docosanoate on lipid metabolism in rat models. Results indicated that low doses enhanced lipid metabolism while higher doses led to cellular damage due to inflammation. This highlights the importance of dosage in therapeutic applications.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems using sodium docosanoate demonstrated improved drug solubility and targeted delivery to specific tissues. The findings suggest its potential as a carrier for hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects.

Case Study 3: Membrane Dynamics

An experiment focused on sodium docosanoate's role in forming lipid bilayers revealed insights into membrane fluidity and permeability. The study provided evidence that sodium docosanoate influences membrane-associated processes critical for drug absorption and cellular communication.

Mechanism of Action

Myosin light chain 2 exerts its effects by regulating the ATPase activity of myosin and its interaction with actin filaments. Phosphorylation of myosin light chain 2 by myosin light chain kinase enhances myosin’s ATPase activity, leading to increased interaction with actin filaments and muscle contraction. Dephosphorylation by phosphatases reduces ATPase activity, resulting in muscle relaxation. The molecular targets of myosin light chain 2 include myosin heavy chains and actin filaments, and the pathways involved are primarily related to muscle contraction and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Salts of Shorter-Chain Fatty Acids

Sodium Dodecanoate (Sodium Laurate, C₁₂H₂₃NaO₂)

  • Molecular Weight : 222.30 g/mol .
  • Applications : Widely used in biological research (e.g., lipid peroxidation studies) and as a surfactant in soaps .
  • Key Differences: Shorter chain length (C12 vs. C22) results in higher water solubility and lower melting point (∼44°C) compared to sodium docosanoate. Sodium dodecanoate is more readily metabolized via mitochondrial β-oxidation, whereas sodium docosanoate requires peroxisomal oxidation due to its longer chain .

Metal Salts of Docosanoic Acid

Silver Docosanoate (AgC₂₂H₄₃O₂)

  • CAS Number : 2489-05-6 .
  • Applications : Used in antimicrobial coatings and specialty chemical synthesis.
  • Key Differences : The silver ion imparts antimicrobial properties, unlike the sodium counterpart. Its decomposition temperature and reactivity differ significantly due to metal-ion interactions .

Ester Derivatives of Docosanoic Acid

Ethyl Docosanoate (C₂₄H₄₈O₂)

  • Molecular Weight : 368.64 g/mol .
  • Applications : Employed as a chromatographic standard and in lipidomics research .
  • Key Differences : The ethyl ester group enhances volatility compared to the sodium salt, making it suitable for gas chromatography (GC) analysis.

Methyl Docosanoate (C₂₃H₄₆O₂)

  • Molecular Weight : 354.61 g/mol .
  • Applications : Used in lipid peroxidation assays and as a reference compound in metabolomics .
  • Key Differences: The methyl ester is more lipophilic than sodium docosanoate, influencing its partitioning in biological membranes.

2-(2-Butoxyethoxy)ethyl Docosanoate (C₃₀H₆₀O₄)

  • Molecular Weight : 484.80 g/mol .
  • Applications : Studied for its reverse-phase HPLC elution behavior, relevant in analytical chemistry .
  • Key Differences: The addition of ether groups increases polarity and solubility in organic solvents compared to sodium docosanoate.

Research Findings on Metabolic Pathways

Sodium docosanoate and its isotopic analogs (e.g., [¹³C]-labeled forms) are critical in tracing peroxisomal β-oxidation. Key studies include:

  • Peroxisomal Contribution to Malonyl-CoA: In rat hearts perfused with [1,2,3,4-¹³C₄]docosanoate, the M2 enrichment of malonyl-CoA reached 43%, compared to only 4% for citrate acetyl moieties, indicating peroxisomal oxidation dominates malonyl-CoA synthesis .
  • Chain-Length Specificity: Longer chains (e.g., C22 docosanoate) are partially oxidized in peroxisomes to C12–C14 intermediates, unlike shorter fatty acids like octanoate (C8), which undergo complete mitochondrial oxidation .

Table 1: Isotopic Enrichment in Metabolic Studies

Substrate M2 Enrichment in Malonyl-CoA M2 Enrichment in Citrate Reference
[¹³C₄]Docosanoate 43% 4%
[¹³C]Octanoate 18% (theoretical max) 24–26%

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for sodium docosanoate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves neutralizing docosanoic acid with sodium hydroxide. Key parameters include temperature (60–80°C), molar ratio (1:1 acid-to-base), and solvent choice (e.g., ethanol/water mixtures). Purity can be assessed via titration and FTIR spectroscopy to confirm carboxylate group formation . Yield optimization requires iterative testing using fractional factorial design to isolate critical variables (e.g., stirring rate, reaction time) .

Q. Which analytical techniques are most reliable for characterizing sodium docosanoate’s structural and thermal properties?

  • Methodological Answer :

  • Structural : FTIR (to confirm COO⁻Na⁺ peaks at ~1560 cm⁻¹ and ~1410 cm⁻¹) and NMR (¹³C NMR for carbon chain verification) .
  • Thermal : Differential Scanning Calorimetry (DSC) to measure melting points (expected range: 230–250°C) and Thermogravimetric Analysis (TGA) for decomposition profiles .

Q. How can researchers standardize protocols for measuring sodium docosanoate’s solubility in polar and nonpolar solvents?

  • Methodological Answer : Use shake-flask methods with HPLC quantification. Control variables include temperature (25°C ± 0.1), solvent pre-saturation, and equilibrium time (24–72 hours). Validate reproducibility via interlaboratory studies and report confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of fusion) of sodium docosanoate across studies?

  • Methodological Answer : Conduct a meta-analysis of published data using funnel plots to detect bias (e.g., small-study effects) and heterogeneity tests (I² statistic). Replicate experiments under controlled conditions (e.g., ISO-certified calorimeters) and apply multivariate regression to identify confounding variables (e.g., impurities, calibration drift) .

Q. What experimental designs are suitable for studying sodium docosanoate’s interactions with lipid bilayers or protein complexes?

  • Methodological Answer : Use Langmuir-Blodgett troughs to monitor monolayer compression isotherms or Surface Plasmon Resonance (SPR) for binding kinetics. For in vitro models, employ fluorescence anisotropy to assess membrane fluidity changes. Include negative controls (e.g., sodium stearate) to isolate chain-length effects .

Q. How can computational modeling predict sodium docosanoate’s behavior in multi-component systems (e.g., micelles or emulsions)?

  • Methodological Answer : Apply Molecular Dynamics (MD) simulations with force fields like CHARMM36 or GAFF. Validate models against experimental Small-Angle X-ray Scattering (SAXS) data. Use COSMO-RS for solubility parameter predictions .

Q. What methodologies mitigate reproducibility challenges in sodium docosanoate synthesis across laboratories?

  • Methodological Answer : Adopt the COSMOS-E framework for systematic protocol documentation, including raw material sourcing (e.g., fatty acid purity ≥99%), equipment calibration logs, and inter-lab round-robin testing. Share datasets via repositories like Figshare with detailed metadata .

Q. How do environmental conditions (pH, temperature) affect sodium docosanoate’s stability in long-term storage?

  • Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and cycle between −20°C and 40°C. Monitor degradation via HPLC-MS and X-ray diffraction (XRD) for polymorphic changes .

Q. What strategies ensure ethical and rigorous environmental impact assessments of sodium docosanoate in aquatic systems?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity). Use microcosm models to simulate eutrophication scenarios and LC-MS/MS to quantify bioaccumulation. Include positive controls (e.g., sodium dodecyl sulfate) and statistical power analysis to validate ecological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.